N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide
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Overview
Description
N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, an azetidine ring, and a methanesulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from mucochloric acid and benzene under mild conditions.
Azetidine Ring Formation: The azetidine ring is often formed through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives: These compounds share the pyridazine ring and have been studied for their antifungal activities.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological activities and structural similarities.
Uniqueness
N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-24(28(26,27)16-17-8-4-2-5-9-17)19-14-25(15-19)21-13-12-20(22-23-21)18-10-6-3-7-11-18/h2-13,19H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXXBQACZJVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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